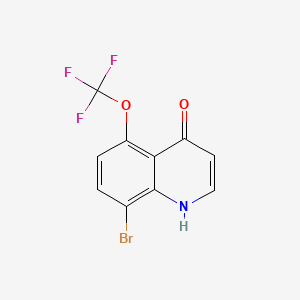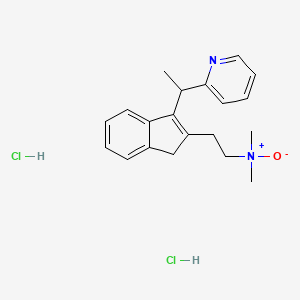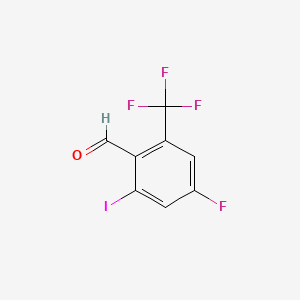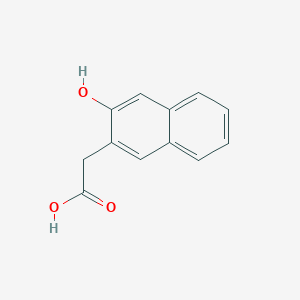
8-Bromo-5-(trifluoromethoxy)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-5-(trifluoromethoxy)quinolin-4(1H)-one is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-(trifluoromethoxy)quinolin-4(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Bromination: The quinoline derivative undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 8th position.
Trifluoromethoxylation: The brominated quinoline is then subjected to trifluoromethoxylation using a trifluoromethoxy reagent to introduce the trifluoromethoxy group at the 5th position.
Cyclization: The intermediate compound undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in pure form.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-5-(trifluoromethoxy)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
8-Bromo-5-(trifluoromethoxy)quinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Bromo-5-(trifluoromethoxy)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in biological processes.
Interact with Receptors: Modulate receptor activity to exert its effects.
Affect Cellular Pathways: Influence cellular signaling pathways to produce desired outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Bromo-5-chloroquinolin-4-ol
- 8-Bromo-5-methoxyquinolin-4-ol
- 8-Bromo-5-fluoroquinolin-4-ol
Uniqueness
8-Bromo-5-(trifluoromethoxy)quinolin-4(1H)-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties and potential applications. The trifluoromethoxy group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
Propiedades
Fórmula molecular |
C10H5BrF3NO2 |
|---|---|
Peso molecular |
308.05 g/mol |
Nombre IUPAC |
8-bromo-5-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5BrF3NO2/c11-5-1-2-7(17-10(12,13)14)8-6(16)3-4-15-9(5)8/h1-4H,(H,15,16) |
Clave InChI |
OROMQADDCVYDNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1OC(F)(F)F)C(=O)C=CN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)



![(11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide](/img/structure/B15290546.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B15290548.png)


![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B15290553.png)
![1-Octanesulfonamide, N,N',N''-[phosphinylidynetris(oxy-2,1-ethanediyl)]tris[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B15290554.png)
